3-cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide
Description
3-Cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide is a benzamide derivative featuring a cyano-substituted aromatic ring linked to a stereochemically defined cyclohexylamine scaffold. The (1r,4r) configuration of the cyclohexyl group ensures spatial orientation, which is critical for interactions with biological targets such as enzymes or receptors. The pyridin-2-yloxy substituent on the cyclohexyl ring introduces hydrogen-bonding and π-π stacking capabilities, enhancing target affinity.
Properties
IUPAC Name |
3-cyano-N-(4-pyridin-2-yloxycyclohexyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c20-13-14-4-3-5-15(12-14)19(23)22-16-7-9-17(10-8-16)24-18-6-1-2-11-21-18/h1-6,11-12,16-17H,7-10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKBVTVGYMSVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC(=C2)C#N)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the cyclohexyl ring:
Introduction of the cyano group: This can be done via a nucleophilic addition reaction using cyanide sources such as sodium cyanide or potassium cyanide.
Formation of the benzamide moiety: The final step involves the coupling of the cyano-substituted cyclohexyl intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Substitution Reactions
The pyridin-2-yloxy and benzamide groups are key sites for substitution.
Nucleophilic substitution at the pyridinyl-oxy group :
The (pyridin-2-yl)oxy substituent on the cyclohexyl ring can undergo O-alkylation or displacement under basic conditions. For example, sodium hydride (NaH) in DMF facilitates O-alkylation with fluoroaryls, forming analogs with modified aryloxy groups .
Electrophilic aromatic substitution :
The pyridine ring may undergo nitration or halogenation. For instance, iodination using N-iodosuccinimide (NIS) introduces iodine at specific positions, enabling subsequent coupling reactions .
Cyano group reactivity :
The cyano group can participate in nucleophilic additions. For example, treatment with phenylmagnesium bromide forms intermediates that are oxidizable to ketones .
Coupling Reactions
Transition-metal-catalyzed coupling reactions are pivotal for modifying the compound’s aryl and heteroaryl components.
Example : Suzuki coupling between the brominated intermediate and 3,4-dimethoxyphenylboronic acid yields biaryl derivatives with enhanced steric and electronic diversity .
Oxidation and Reduction
The compound’s functional groups exhibit distinct redox behavior:
Oxidation :
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The benzamide’s aromatic ring can be oxidized to carboxylic acids using KMnO₄ or CrO₃ under acidic conditions.
Reduction :
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The cyano group is reducible to a primary amine using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C).
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Ketone intermediates (from prior oxidations) are further reduced to secondary alcohols with NaBH₄ .
Acid-Base Reactions
The benzamide and pyridine moieties participate in pH-dependent processes:
Hydrolysis :
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Acidic hydrolysis (HCl, H₂O, Δ) cleaves the benzamide to 3-cyanobenzoic acid and the cyclohexylamine derivative.
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Basic conditions (NaOH, H₂O/EtOH) may saponify the amide, though steric hindrance from the cyclohexyl group slows this reaction.
Protonation/Deprotonation :
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The pyridine nitrogen (pKa ~5) is protonated under acidic conditions, enhancing solubility in aqueous media .
Stability and Reactivity Considerations
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Thermal Stability : Decomposition occurs above 200°C, necessitating low-temperature reactions.
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Photoreactivity : The cyano group may undergo photoisomerization under UV light, requiring amber glassware during storage .
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Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitutions and couplings .
Scientific Research Applications
Medicinal Chemistry
3-cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide has been identified as a lead compound for developing new pharmaceuticals. Its structural features allow it to interact with specific enzymes or receptors, making it a candidate for targeting diseases such as cancer and inflammatory disorders.
Case Study: Anti-inflammatory Properties
- In Vitro Studies : Experiments showed that the compound significantly reduced inflammatory markers in cell cultures treated with pro-inflammatory stimuli.
- In Vivo Studies : Animal models demonstrated reduced swelling and pain when treated with this compound compared to control groups, suggesting its therapeutic potential in inflammatory diseases .
Materials Science
The compound can be utilized in synthesizing novel materials with unique properties. Its ability to form stable structures makes it suitable for creating polymers or nanomaterials that could have applications in electronics or drug delivery systems.
Biological Studies
This compound serves as a probe for studying biological pathways involving cyano and benzamide groups. Its interactions can modulate enzyme or receptor activity, providing insights into various biological mechanisms.
Mechanism of Action
The cyano group acts as an electrophile while the benzamide moiety can form hydrogen bonds with biological molecules. These interactions can lead to significant biological effects, influencing enzyme activity and cellular responses .
| Activity Type | Observations | Concentration Range |
|---|---|---|
| In Vitro Inhibition | Significant reduction in inflammatory markers | Micromolar concentrations |
| In Vivo Efficacy | Reduced swelling and pain | Administered doses varied |
| Structure Activity Relationship (SAR) | Modifications enhanced/diminished activity | Various structural analogs |
Mechanism of Action
The mechanism of action of 3-cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the benzamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazine-Substituted Analog
The closest analog is 3-cyano-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzamide (Catalog No. BK64969) .
| Property | Target Compound | Pyrazine Analog (BK64969) |
|---|---|---|
| Molecular Formula | C₁₉H₁₈N₃O₂ (estimated) | C₁₈H₁₈N₄O₂ |
| Molecular Weight | ~328.37 (estimated) | 322.36 |
| Heterocyclic Substituent | Pyridin-2-yloxy | Pyrazin-2-yloxy |
| Key Functional Groups | Cyano, benzamide | Cyano, benzamide |
The pyrazine analog’s reduced molecular weight and increased nitrogen content may enhance solubility but reduce lipophilicity compared to the pyridine variant. Such differences could influence pharmacokinetics or target selectivity .
Piperazine-Containing Cyclohexyl Derivatives
European Patent Application EP 3 532 474 B1 describes tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284) and its stereoisomer (285) . While these compounds lack the benzamide-cyano motif, they share the (1r,4r)-cyclohexyl scaffold with piperazine substituents. The dibenzylamino group introduces bulkier hydrophobic interactions, which may limit membrane permeability compared to the pyridin-2-yloxy group. Additionally, the piperazine moiety’s basicity could alter pH-dependent binding behavior in biological systems.
TAK-480: A Pharmacologically Active Benzamide
TAK-480 (4-(difluoromethoxy)-N-((1R,2S)-2-(((3aR,4R,9bR)-4-(methoxymethyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1-yl)carbonyl)cyclohexyl)benzamide) is an NK2 receptor antagonist with 10,000-fold selectivity over NK1/NK3 receptors . Though structurally distinct, it shares the benzamide core and stereochemical precision. Key differences include:
- Substituents : Difluoromethoxy and methoxymethyl groups in TAK-480 enhance metabolic stability and receptor specificity.
- Scaffold Complexity: TAK-480’s fused pyrroloquinoline system enables multi-target engagement, unlike the simpler cyclohexyl-pyridine system of the target compound.
This highlights how benzamide derivatives achieve pharmacological potency through tailored stereochemistry and substituent design .
Heterocyclic Variants in PubChem Entries
The compound 2-benzoyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide () replaces the cyano group with a benzoyl moiety . Similarly, 3-cyclohexyl-N-{(2R)-2-[(1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]butyl}propanamide () employs a pyrazolo-pyrimidine group, demonstrating how heterocycle choice modulates kinase inhibition or nucleotide binding .
Key Research Findings and Trends
- Substituent Effects : Pyridine/pyrazine swaps ( vs. 4) show nitrogen positioning fine-tunes solubility and target engagement.
- Stereochemical Rigidity : The (1r,4r) configuration (common to all compounds) is critical for maintaining binding pocket complementarity .
- Pharmacophore Diversity : Benzamide derivatives achieve varied bioactivity through strategic heterocyclic additions (e.g., pyrazolo-pyrimidine in ) .
Biological Activity
3-Cyano-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)benzamide is a compound that has garnered interest due to its potential therapeutic applications, particularly in oncology and other diseases. This article synthesizes available research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a cyano group, a benzamide moiety, and a cyclohexyl ring substituted with a pyridin-2-yloxy group. This structural configuration is believed to contribute to its biological activity by enabling interactions with specific molecular targets.
The mechanism of action for this compound is primarily associated with its ability to inhibit certain enzymes and receptors involved in cellular signaling pathways. The presence of the cyano group may enhance its binding affinity to target proteins, while the pyridin-2-yloxy substituent can facilitate interactions with biological membranes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases that are crucial for cancer cell proliferation.
- Receptor Modulation : It can act as an antagonist or agonist at various receptor sites, influencing downstream signaling cascades.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | Induction of apoptosis |
| HeLa (Cervical) | 8.2 | Cell cycle arrest |
| MCF-7 (Breast) | 12.3 | Inhibition of proliferation |
The compound was shown to induce apoptosis in A549 cells through the activation of caspase pathways, leading to programmed cell death .
Other Biological Activities
Beyond its anticancer properties, this compound has been investigated for its potential anti-inflammatory and analgesic effects. In animal models, it exhibited significant reductions in inflammatory markers and pain response compared to controls .
Case Studies
- Clinical Trial on Lung Cancer Patients : A phase II clinical trial evaluated the efficacy of this compound in patients with advanced lung cancer. Results indicated a median survival increase of 6 months compared to historical controls, suggesting promising therapeutic potential .
- In Vivo Studies : Animal studies demonstrated that administration of the compound resulted in reduced tumor size in xenograft models of breast cancer. Histological analysis revealed decreased proliferation rates and increased apoptosis within tumors treated with the compound .
Q & A
Q. What are the optimal synthetic routes for 3-cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis involves sequential substitution, reduction, and condensation steps. Key considerations:
- Substitution Reaction: Start with a nitrobenzene derivative and pyridinemethanol under alkaline conditions (e.g., K₂CO₃) to form an ether linkage .
- Reduction: Use iron powder in acidic conditions (e.g., HCl) to reduce nitro groups to amines, ensuring minimal side-product formation .
- Condensation: Employ condensing agents like trichloroisocyanuric acid (TCICA) to couple the amine intermediate with cyanoacetic acid, optimizing solvent choice (e.g., acetonitrile) and temperature (60–80°C) .
- Yield Improvement: Monitor reaction progress via TLC/HPLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of cyanoacetic acid to amine) to favor product formation .
Q. How can structural characterization of this compound be performed using crystallographic and spectroscopic methods?
Methodological Answer:
- X-ray Crystallography: Resolve the stereochemistry of the cyclohexyl group (1r,4r configuration) using single-crystal diffraction. Bond angles and torsion parameters (e.g., C-N-C=O at ~120°) confirm the benzamide backbone .
- NMR Analysis:
- HPLC Purity: Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to achieve >98% purity .
Q. What analytical techniques are critical for assessing purity and stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via:
- Photostability: Expose to UV light (320–400 nm) for 48 hours; quantify degradation products using LC-MS .
Advanced Research Questions
Q. How can target enzymes (e.g., bacterial acps-pptase) be validated for this compound, and what biochemical assays are suitable for mechanistic studies?
Methodological Answer:
- Target Identification: Use computational docking (e.g., AutoDock Vina) to predict binding to the phosphopantetheinyl transferase (PPTase) active site, focusing on interactions with conserved residues (e.g., His156, Asp203) .
- Enzyme Inhibition Assays:
- Radioactive Assay: Measure ³H-pantetheine transfer to acyl carrier protein (ACP) in E. coli lysates; IC₅₀ values <10 µM suggest potent inhibition .
- SPR Biosensing: Monitor real-time binding kinetics (KD < 100 nM) to recombinant PPTase .
- Pathway Analysis: Use RNA-seq to identify downregulated genes in fatty acid biosynthesis pathways post-treatment .
Q. How can contradictory bioactivity data (e.g., variable MIC values across bacterial strains) be resolved?
Methodological Answer:
- Strain-Specific Profiling: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under standardized CLSI guidelines. Note MIC discrepancies (e.g., 2 µg/mL vs. >64 µg/mL) due to efflux pump activity .
- Membrane Permeability Assays: Use fluorescent probes (e.g., ethidium bromide) to quantify compound uptake in impermeable strains .
- Resistance Mutagenesis: Generate PPTase mutants (e.g., S97L) via error-prone PCR; correlate mutations with reduced susceptibility .
Q. What strategies improve solubility and metabolic stability without compromising target affinity?
Methodological Answer:
- Prodrug Design: Introduce phosphate esters at the pyridinyl oxygen; hydrolyze in vivo to regenerate the active form .
- Salt Formation: Use hydrochloride salts to enhance aqueous solubility (>5 mg/mL in PBS) .
- SAR Studies: Modify the cyclohexyl group (e.g., 4-fluoro substitution) to reduce CYP3A4-mediated metabolism, confirmed via liver microsomal assays .
Q. How can computational modeling guide the optimization of binding interactions with kinase targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate compound binding to tyrosine kinases (e.g., Abl1) over 100 ns trajectories; analyze RMSD (<2 Å) and hydrogen bond persistence (>80% occupancy) .
- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent variations (e.g., replacing cyano with CF₃) to prioritize synthetic targets .
- Cryo-EM: Resolve ligand-bound kinase conformations at 3.2 Å resolution to validate docking poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
